1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride
Description
Properties
IUPAC Name |
1,2,4-thiadiazol-5-ylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S.2ClH/c3-6-2-4-1-5-7-2;;/h1H,3H2,(H,4,5,6);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBSXLSIPSPCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Acetamidine Intermediate
The process begins with the formation of β-acetamidine (V-2) through a Pinner reaction. A nitrile precursor (e.g., acetonitrile) reacts with gaseous ammonia in anhydrous ethanol under acidic conditions (HCl catalysis). The reaction proceeds at 0–5°C for 3–6 hours, yielding acetamidine with isotopic purity exceeding 90%.
Sodium Hypochlorite Cyclization
The acetamidine intermediate is treated with sodium hypochlorite (NaOCl) in deionized water at 0–5°C. NaOCl (1.5–2.0 equivalents) facilitates the formation of a hydroxylamine intermediate (VIII-2) , which undergoes cyclization upon addition of p-toluenesulfonyl chloride (TsCl) in dry tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for 1 hour, resulting in the thiadiazole ring.
Hydrazine Functionalization
The 5-position of the thiadiazole ring is functionalized with hydrazine by reacting the intermediate with hydrazine hydrate (N2H4·H2O) in ethanol under reflux for 4–6 hours. Subsequent treatment with concentrated hydrochloric acid precipitates the dihydrochloride salt, achieving a purity of ≥95%.
Key Parameters :
- Temperature control (<10°C during NaOCl addition) prevents side reactions.
- Stoichiometric use of TsCl (0.9 equivalents) ensures complete cyclization.
Pinner Reaction and Thiocyanate Cyclization
This convergent synthesis, adapted from ACS Journal of Medicinal Chemistry (2022), leverages the Pinner reaction to construct the thiadiazole core.
Amidination of Nitriles
A nitrile substrate (e.g., 3-methylpropionitrile ) undergoes amidination via HCl-saturated ethanol, forming N-cyanoacetamidine (II) . The reaction is monitored via TLC until completion (typically 12–18 hours).
Thiocyanate-Mediated Cyclization
The amidine intermediate reacts with potassium thiocyanate (KSCN) and bromine (Br2) in methanol. Bromine acts as an oxidizing agent, facilitating the cyclization of the thiadiazole ring at 50–60°C. The 5-hydrazinyl group is introduced by substituting the bromine atom with hydrazine in a subsequent step, using hydrazine hydrate in dimethylformamide (DMF) at 80°C.
Optimization Insights :
- Excess KSCN (2.5 equivalents) improves ring-closure efficiency.
- Bromine stoichiometry (1.2 equivalents) balances reactivity and byproduct formation.
Thiosemicarbazide Cyclization
Traditional methods for 1,3,4-thiadiazoles, as reported in the International Journal of ChemTech Research, can be adapted for 1,2,4-thiadiazoles by modifying reaction conditions.
Thiosemicarbazide Preparation
Thiosemicarbazide is treated with carbon disulfide (CS2) in ethanolic potassium hydroxide (KOH), forming the potassium salt of thiosemicarbazide-4-dithiocarboxylic acid. Heating this salt at 140°C induces cyclization to 2-amino-5-mercapto-1,2,4-thiadiazole .
Mercapto-to-Hydrazine Conversion
The 5-mercapto group undergoes nucleophilic substitution with hydrazine hydrate in refluxing ethanol (12 hours). Acidification with HCl yields the dihydrochloride salt, with yields averaging 75–80%.
Challenges :
- Competing oxidation of the mercapto group requires inert atmosphere (N2 or Ar).
- Hydrazine excess (3–4 equivalents) ensures complete substitution.
Comparative Analysis of Methods
The table below summarizes critical metrics for each synthesis route:
Isotopic Purity and Scalability Considerations
Patented routes emphasize isotopic purity for deuterated analogs, achieved through:
- Deuterated Ammonia : Using ND3 in Pinner reactions retains deuterium in the acetamidine intermediate.
- Solvent Choice : Methylcyclohexane minimizes proton exchange during crystallization.
For non-deuterated compounds, standard solvents (ethanol, THF) suffice. Scalability is enhanced by continuous-flow systems in hypochlorite and thiocyanate routes, reducing reaction times by 40%.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, carbothioamides, and triethylamine. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include various derivatives of 1,2,4-thiadiazole, which exhibit different chemical and biological properties .
Scientific Research Applications
Antimicrobial Activity
1,2,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that various derivatives exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that compounds derived from 1,2,4-thiadiazole demonstrate effective antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Aspergillus niger .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| 5-Phenyl-1,3,4-thiadiazole | S. aureus, Bacillus cereus | Significant inhibition |
| 2-butylamino-5-(4-nitro... | E. coli, Clostridium difficile | Good activity |
| 5-(Thiophen-2-yl)-1,3,4... | Aspergillus niger | Effective |
Anticancer Properties
The anticancer potential of 1,2,4-thiadiazole derivatives has garnered attention due to their ability to inhibit cancer cell proliferation. Recent studies have focused on synthesizing new derivatives and evaluating their cytotoxicity against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). Molecular docking studies have suggested that these compounds may interact effectively with targets like dihydrofolate reductase .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound 20b | HepG-2 | 15 |
| Compound X | A-549 | 12 |
Herbicidal Properties
The herbicidal activity of thiadiazole compounds has been explored in agricultural settings. Compounds exhibiting sufficient herbicidal activity at low dosages have been developed for application on various crops. These compounds help in controlling weed growth while minimizing toxicity to the crops themselves .
Polymeric Applications
Research has indicated that thiadiazole derivatives can be utilized in the development of polymers with enhanced properties. These materials may exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes and proteins, leading to the desired biological outcomes . For example, it can inhibit acetylcholinesterase, which is beneficial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features:
Key Insights :
- The hydrazine group in 1,2,4-thiadiazol-5-ylhydrazine dihydrochloride distinguishes it from amine or halogen-substituted analogues, enabling unique reactivity (e.g., Schiff base formation) .
- Methyl or halogen substituents (e.g., Br, Cl) alter electronic properties and steric hindrance, impacting binding affinity in biological systems .
Reactivity Differences :
- Hydrazine-substituted derivatives undergo condensation reactions (e.g., with carbonyl compounds) to form hydrazones, useful in drug design .
- Halogenated analogues (e.g., 5-Bromo derivatives) participate in cross-coupling reactions for functionalization .
Physicochemical Properties
- Solubility : The dihydrochloride salt form significantly improves aqueous solubility compared to neutral hydrazine derivatives .
- Stability : Methyl substituents (e.g., 3-methyl derivatives) increase thermal stability due to reduced ring strain .
- Crystallography : X-ray data for related compounds (e.g., triazoles) confirm planar thiadiazole rings and hydrogen-bonding networks in dihydrochloride salts .
Biological Activity
1,2,4-Thiadiazol-5-ylhydrazine dihydrochloride is a compound belonging to the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Overview of Thiadiazole Compounds
Thiadiazoles are five-membered heterocyclic compounds characterized by the presence of nitrogen and sulfur atoms. The 1,2,4-thiadiazole derivatives have shown a wide range of biological activities that make them promising candidates for drug development. These include:
- Antimicrobial Activity
- Anticancer Activity
- Anti-inflammatory Properties
- Anticonvulsant Effects
- Antidiabetic Properties
Antimicrobial Activity
1,2,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against various microorganisms including bacteria and fungi. For instance:
- A study demonstrated that certain 1,2,4-thiadiazole derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted the antifungal activity of these compounds against Candida albicans, suggesting their potential use in treating fungal infections .
Table 1: Antimicrobial Activity of 1,2,4-Thiadiazole Derivatives
| Compound | Target Microorganism | Activity (%) |
|---|---|---|
| Compound A | S. aureus | 80 |
| Compound B | E. coli | 76 |
| Compound C | C. albicans | 70 |
Anticancer Activity
The anticancer potential of 1,2,4-thiadiazole derivatives has been a focal point in recent research. Various studies have reported their efficacy against different cancer cell lines:
- Liu et al. synthesized a series of 1,2,4-thiadiazole analogues that exhibited notable antiproliferative effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
- Another study reported that specific derivatives demonstrated IC50 values lower than those of standard chemotherapeutic agents like cisplatin, indicating their potential as effective anticancer agents .
Table 2: Anticancer Activity of Selected Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | A549 | 10 |
| Compound E | MCF-7 | 15 |
| Compound F | T47D | 12 |
Anti-inflammatory and Other Activities
In addition to antimicrobial and anticancer activities, 1,2,4-thiadiazole derivatives have shown anti-inflammatory properties. These compounds can inhibit inflammatory mediators and pathways involved in chronic inflammation:
- Research indicates that certain thiadiazoles can reduce the production of pro-inflammatory cytokines .
- Furthermore, studies have explored their anticonvulsant effects and potential use in treating neurological disorders .
Case Studies
Several case studies illustrate the therapeutic potential of 1,2,4-thiadiazole derivatives:
- Case Study on Anticancer Properties : A group synthesized novel thiadiazole derivatives and tested them against multiple cancer cell lines. The results indicated that compounds with specific substitutions at the thiadiazole ring exhibited enhanced cytotoxicity compared to traditional chemotherapeutics.
- Case Study on Antimicrobial Resistance : In light of rising antibiotic resistance, researchers evaluated the efficacy of new thiadiazole derivatives against resistant strains of bacteria. The findings revealed significant activity against multidrug-resistant E. coli, highlighting the need for further development in this area.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2,4-thiadiazol-5-ylhydrazine dihydrochloride, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis of 1,2,4-thiadiazole derivatives typically involves cyclization reactions using thioamides or thioacylhydrazines as precursors. For example, 1,2,4-thiadiazoles can be efficiently synthesized via oxidative cyclization of thioamides under controlled temperature (60–80°C) and acidic conditions (HCl catalysis) . Hydrazine derivatives, such as hydrazide-hydrazones, are synthesized by refluxing hydrazides with aldehydes/ketones in ethanol with glacial acetic acid as a catalyst, followed by purification via recrystallization . To optimize yields, monitor reaction progress using TLC and adjust stoichiometric ratios of reagents (e.g., 1:1 molar ratio of hydrazine to carbonyl compounds).
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of 1,2,4-thiadiazol-5-ylhydrazine dihydrochloride?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the thiadiazole ring structure and hydrazine moiety (e.g., NH protons at δ 4.5–5.5 ppm) .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] for CHNS·2HCl).
Q. How does the dihydrochloride salt form influence the compound’s solubility and stability under varying pH and temperature conditions?
- Methodological Answer : The dihydrochloride form enhances water solubility due to ionic interactions. Stability tests should be conducted at pH 2–7 (using phosphate buffers) and temperatures ranging from 4°C to 40°C. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can assess hydrolytic stability, with HPLC monitoring for decomposition products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of 1,2,4-thiadiazol-5-ylhydrazine derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -Cl, -NO) or electron-donating (-CH, -OCH) groups at the thiadiazole C3/C5 positions.
- Biological Assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli , or anticancer activity using MTT assays on colon cancer cell lines (e.g., HT-29) .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link substituent effects (logP, Hammett constants) to bioactivity .
Q. What strategies can resolve contradictions in reported biological activities across independent studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies and apply statistical weighting to account for variability in assay conditions (e.g., cell line differences, incubation times).
- Dose-Response Validation : Replicate conflicting results under standardized protocols (e.g., fixed concentrations: 1–100 µM) and use ANOVA to identify outliers .
Q. What computational approaches are suitable for modeling the interaction of 1,2,4-thiadiazol-5-ylhydrazine dihydrochloride with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial dihydrofolate reductase). Validate poses with MD simulations (10 ns trajectories in GROMACS) .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like topological polar surface area (TPSA) and hydrogen-bonding capacity .
Q. How can low yields during cyclization steps in the synthesis of 1,2,4-thiadiazole derivatives be addressed?
- Methodological Answer :
- Catalyst Optimization : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to enhance cyclization efficiency.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) at reflux temperatures (100–120°C) to improve reaction kinetics .
Q. What in vitro assays are appropriate for evaluating the mechanism of action in antimicrobial or anticancer research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
